Ácido 3-(piperidin-3-il)butanoico

Descripción general

Descripción

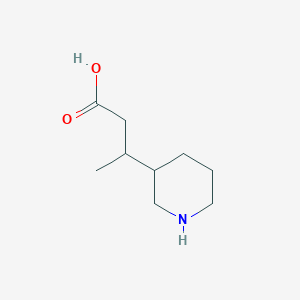

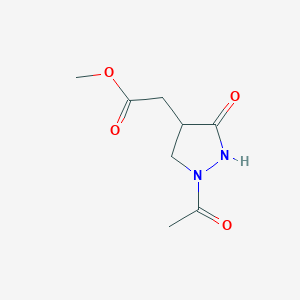

3-(Piperidin-3-yl)butanoic acid is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(Piperidin-3-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Piperidin-3-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Diseño y Farmacología de Fármacos

Ácido 3-(piperidin-3-il)butanoico: juega un papel fundamental en el campo del diseño y la farmacología de fármacos. Su estructura es integral para la síntesis de diversos compuestos farmacológicamente activos. Por ejemplo, los derivados de la piperidina se utilizan en la creación de fármacos con propiedades anticancerígenas, antivirales, antimaláricas y antiinflamatorias . El residuo piperidinilo es una característica común en las moléculas diseñadas para trastornos del sistema nervioso central (SNC), lo que demuestra su versatilidad en la química medicinal.

Agricultura

En agricultura, el ácido 3-(piperidin-3-il)butanoico y sus derivados podrían explorarse por su potencial como promotores del crecimiento o pesticidas. Si bien la investigación específica sobre este compuesto en agricultura es limitada, compuestos relacionados como el ácido indol-3-butírico se han utilizado para mejorar el enraizamiento en las plantas . Esto sugiere que compuestos similares basados en la piperidina podrían tener aplicaciones en la mejora del rendimiento de los cultivos y la resistencia.

Ciencia de los Materiales

El potencial del compuesto en la ciencia de los materiales radica en su capacidad para actuar como un bloque de construcción para estructuras más complejas. Podría utilizarse en el desarrollo de nuevos polímeros o recubrimientos con propiedades únicas, como una mayor durabilidad o conductividad especializada .

Ciencia Ambiental

En la ciencia ambiental, el ácido 3-(piperidin-3-il)butanoico podría investigarse por su biodegradabilidad y su impacto en los ecosistemas. Comprender sus productos de descomposición y sus efectos podría conducir a prácticas químicas más seguras en diversas industrias .

Bioquímica

Bioquímicamente, el ácido 3-(piperidin-3-il)butanoico puede ser objeto de estudio por su papel en las vías metabólicas. Su participación en reacciones o como precursor de moléculas bioactivas puede proporcionar información sobre los procesos celulares y el desarrollo de ensayos bioquímicos .

Química Analítica

En la química analítica, el ácido 3-(piperidin-3-il)butanoico podría utilizarse como estándar o reactivo en cromatografía y espectrometría de masas. Sus propiedades podrían ayudar en el desarrollo de nuevas técnicas analíticas o en la mejora de los métodos existentes para la detección de moléculas complejas .

Mecanismo De Acción

Target of Action

Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are often used as building blocks in drug design due to their ability to interact with various biological targets . .

Mode of Action

The mode of action of piperidine derivatives can vary widely depending on the specific compound and its targets. Some piperidine derivatives act as receptor antagonists, while others may inhibit or activate certain enzymes

Biochemical Pathways

Piperidine derivatives can affect a variety of biochemical pathways, depending on their specific targets. For example, some piperidine derivatives have been found to have anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant activities

Pharmacokinetics

The pharmacokinetic properties of piperidine derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on the specific compound. These properties can be influenced by factors such as the compound’s chemical structure, formulation, route of administration, and dose

Result of Action

The molecular and cellular effects of piperidine derivatives can vary widely depending on their specific targets and mode of action. Some piperidine derivatives have been found to have therapeutic effects in the treatment of various diseases

Action Environment

The action, efficacy, and stability of piperidine derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances

Análisis Bioquímico

Biochemical Properties

3-(Piperidin-3-yl)butanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzyme inhibitors and agonists, which can modulate the activity of specific enzymes involved in metabolic pathways . The nature of these interactions often involves binding to the active site of enzymes, thereby influencing their catalytic activity. Additionally, 3-(Piperidin-3-yl)butanoic acid can form complexes with proteins, affecting their structure and function.

Cellular Effects

The effects of 3-(Piperidin-3-yl)butanoic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic processes and cell cycle regulation . This compound can also impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, 3-(Piperidin-3-yl)butanoic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding often involves interactions with the active or allosteric sites of enzymes, resulting in changes in their catalytic activity. Additionally, 3-(Piperidin-3-yl)butanoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

The effects of 3-(Piperidin-3-yl)butanoic acid can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 3-(Piperidin-3-yl)butanoic acid can lead to changes in cellular function, including alterations in cell growth and differentiation. These effects are often observed in both in vitro and in vivo studies, highlighting the importance of considering the temporal aspects of its application.

Dosage Effects in Animal Models

The effects of 3-(Piperidin-3-yl)butanoic acid vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

3-(Piperidin-3-yl)butanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For instance, it can modulate the activity of enzymes involved in the synthesis and degradation of fatty acids, amino acids, and other essential biomolecules. These interactions can lead to changes in the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of 3-(Piperidin-3-yl)butanoic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of 3-(Piperidin-3-yl)butanoic acid can affect its localization and activity, influencing its overall biological effects.

Subcellular Localization

The subcellular localization of 3-(Piperidin-3-yl)butanoic acid is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. The precise localization of 3-(Piperidin-3-yl)butanoic acid can determine its specific effects on cellular function.

Propiedades

IUPAC Name |

3-piperidin-3-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-7(5-9(11)12)8-3-2-4-10-6-8/h7-8,10H,2-6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUVFXUATDRNTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5,7-dihydrofuro[3,4-B]pyridine](/img/structure/B1469672.png)

![3-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1469678.png)

![1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B1469680.png)

![2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1469690.png)